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molecular formula C11H9BrN2O3 B8440870 6-Bromo-3-(3-hydroxy-propionyl)-3H-quinazolin-4-one

6-Bromo-3-(3-hydroxy-propionyl)-3H-quinazolin-4-one

Cat. No. B8440870
M. Wt: 297.10 g/mol
InChI Key: OCXHQFXQDHKMQQ-UHFFFAOYSA-N
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Patent
US07208493B2

Procedure details

To a suspension of NaH (60% in mineral oil, 199 mg) in 20 ml of N,N-dimethylacetamide was added 6-bromo-3H-quinazolin-4-one(0.9335 mg, 4.148 mmol). The mixture was stirred at room temperature for 40 mins resulting clear red solution. Acroyl chloride (471.8 ul, 5.8072 mmol) was added. The solution was heated at 70° C. for 8 hrs, cooled to room temperature, and poured into 30 ml of ice water. Methylene chloride added and product was in the water phase. The water solvent was evaporated under vacuum. The resulted residue was purified by preparative HPLC. 1.1 g product was obtained. Yield: 74.7%; 1H NMR (500 MHz, DMSO-d6): δ 2.73412–2.76135(t, J=6.805 Hz, 2H), 4.14197–4.16922(t, J=6.815 Hz, 2H), 7.62305–7.64046(d, J=8.705 Hz, 1H), 7.96596–7.98797(dd, J1=8.635 Hz, J2=2.38 Hz, 1H), 8.2287–8.2335(d, J=2.4 Hz, 1H), 8.41991(s, 1H); ESI-MS: m/z 297, 299 (M++1)
Name
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9335 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Acroyl chloride
Quantity
471.8 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
74.7%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][NH:8][C:7]2=[O:14].C(Cl)Cl.[OH2:18]>CN(C)C(=O)C>[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][N:8]([C:7](=[O:14])[CH2:6][CH2:5][OH:18])[C:7]2=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
199 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0.9335 mg
Type
reactant
Smiles
BrC=1C=C2C(NC=NC2=CC1)=O
Step Three
Name
Acroyl chloride
Quantity
471.8 μL
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting clear red solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 70° C. for 8 hrs
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The water solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulted residue was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=C2C(N(C=NC2=CC1)C(CCO)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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